![molecular formula C13H11BrClNO2 B1613316 Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate CAS No. 1016780-82-7](/img/structure/B1613316.png)
Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 1016780-82-7 . It has a molecular weight of 328.59 . The IUPAC name for this compound is ethyl 6-bromo-4-chloro-8-methyl-3-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11BrClNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of -10 degrees .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate could potentially be used in the synthesis of indole derivatives .
Intermediate in Organic Synthesis
This compound, like many other quinoline derivatives, could be used as an intermediate in organic synthesis . Its unique structure, which includes a bromo, chloro, and methyl group on the quinoline ring, could make it useful in a variety of synthetic pathways .
Synthesis of Alkaloids
Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids . In the context of total synthesis, ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate could be used as a building block or key intermediate .
Material for Pharmaceutical Research
Given its potential biological activity, this compound could be used as a material for pharmaceutical research . It could be tested against various biological targets to determine its activity and could serve as a lead compound in the development of new drugs .
Chemical Research
In the field of chemical research, this compound could be used to study reaction mechanisms, develop new synthetic methodologies, and explore the properties of the quinoline ring system .
Development of New Materials
Quinoline derivatives have been used in the development of new materials, including polymers and dyes . Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate, with its unique substitution pattern, could potentially be used in such applications .
Safety And Hazards
properties
IUPAC Name |
ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZLBLXLNXZMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640790 | |
Record name | Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate | |
CAS RN |
1016780-82-7 | |
Record name | Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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